N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide
Description
Properties
CAS No. |
88380-63-6 |
|---|---|
Molecular Formula |
C10H15ClN4O |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
N-[6-chloro-2-(diethylamino)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C10H15ClN4O/c1-4-15(5-2)10-13-8(11)6-9(14-10)12-7(3)16/h6H,4-5H2,1-3H3,(H,12,13,14,16) |
InChI Key |
UCHGZNOEXZRBSE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)Cl)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide typically proceeds via a two-step sequence:
Step 1: Nucleophilic substitution of 2,4-dichloropyrimidine
The starting material, 2,4-dichloropyrimidine, undergoes selective nucleophilic substitution at the 2-position with diethylamine. This reaction is generally performed in a mixed solvent system of water and methanol at mild temperatures (25–30°C) over approximately 24 hours. The diethylamino group is introduced via this substitution, yielding 4-chloro-2-(diethylamino)pyrimidine as an intermediate.Step 2: Acetylation to form the acetamide
The intermediate is then subjected to acetylation, typically by reaction with acetic anhydride or acetyl chloride under basic or neutral conditions, to introduce the acetamide moiety at the 4-position. This step completes the synthesis of this compound.
This route is favored for its straightforwardness, moderate reaction conditions, and good overall yields.
Industrial Scale Considerations
Industrial production mirrors the laboratory synthesis but emphasizes:
- Use of high-purity reagents to minimize impurities.
- Strict control of reaction parameters such as temperature, solvent ratios, and reaction time to optimize yield and purity.
- Implementation of continuous flow or batch reactors to scale the process efficiently.
- Purification steps including crystallization or chromatography to achieve pharmaceutical-grade product quality.
Detailed Reaction Analysis
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Nucleophilic substitution | 2,4-dichloropyrimidine + diethylamine; H2O/MeOH; 25–30°C; 24 h | Selective substitution at 2-position; intermediate formed |
| 2 | Acetylation | Acetic anhydride or acetyl chloride; base or neutral conditions | Introduction of acetamide group at 4-position; final product obtained |
Mechanistic Insights
- The nucleophilic substitution exploits the electrophilic nature of the pyrimidine ring chlorides, with the 2-position chlorine being more reactive due to electronic effects.
- The diethylamino group acts as a nucleophile, displacing the chlorine atom.
- Acetylation proceeds via nucleophilic attack of the amino group on the acetylating agent, forming the amide bond.
Optimization Strategies
- Solvent polarity and temperature are critical for maximizing substitution efficiency.
- Use of polar aprotic solvents like dimethylformamide (DMF) can enhance nucleophilicity and improve yields.
- Microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining or improving yields.
- Coupling agents such as EDCI/HOBt may be employed in acylation steps to improve coupling efficiency, especially when steric hindrance is a concern.
Alternative and Advanced Preparation Methods
Catalytic Substitution and Coupling
- Transition metal catalysts (e.g., PdCl2 with ligands like dppf) and Lewis acids (e.g., AlCl3) have been utilized to facilitate substitution or coupling reactions involving pyrimidine derivatives.
- These catalysts enable milder reaction conditions and can improve regioselectivity and yield.
- Etherification and nitration steps may be involved in the synthesis of intermediates, followed by reduction (using agents such as iron powder, zinc powder, or hydrogenation over PtO2) and acylation to obtain the target compound.
Protection and Deprotection Strategies
- Protecting groups such as Boc (tert-butyloxycarbonyl) are used to mask reactive amines during multi-step syntheses.
- Deprotection under acidic or basic conditions is performed to reveal the free amine for subsequent acylation.
- These strategies are essential in complex synthetic routes to avoid side reactions and improve overall yield and purity.
Research Findings and Yield Data
| Parameter | Typical Conditions | Observed Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | 25–30°C, 24 h, H2O/MeOH solvent | 70–85 | High regioselectivity at 2-position |
| Acetylation | Room temperature, acetic anhydride | 80–90 | Efficient amide bond formation |
| Use of DMF solvent | 50–60°C, 12 h | 85–92 | Improved nucleophilicity and yield |
| Microwave-assisted synthesis | 80–100°C, 30 min | 90–95 | Reduced reaction time, high yield |
These data reflect optimization efforts reported in analogous pyrimidine acetamide syntheses, indicating that reaction conditions can be fine-tuned to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Comparison with Similar Compounds
Comparison with Target Compound :
- The chloro substituent in the target compound could improve electrophilic reactivity compared to the methyl group in this analog.
Structural Analog 2: 2-(Diethylamino)-N-(2,6-Dimethylphenyl)acetamide
Compound: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6) .
Comparison with Target Compound :
- The dimethylphenyl group provides a planar aromatic system, contrasting with the heteroaromatic pyrimidine ring of the target compound.
- The diethylamino group in both compounds enhances lipophilicity, but its attachment to a pyrimidine (target) versus a phenyl ring (analog) alters electronic effects.
- The lower melting point of this analog (66–69°C vs. 143–145°C for Analog 1) suggests weaker intermolecular forces, likely due to the absence of polar substituents like chlorine.
Data Table: Key Comparisons
Discussion of Structural and Functional Differences
- Solubility: The diethylamino group in both the target and Analog 2 enhances lipophilicity, but the pyrimidine core (target) may improve water solubility relative to the phenyl-based Analog 2.
- Biological Relevance: Analog 1’s thieno-pyrimidinone structure is common in kinase inhibitors, while Analog 2’s phenyl-acetamide motif is prevalent in anesthetics. The target compound’s pyrimidine scaffold may position it for antimicrobial or anticancer applications.
Biological Activity
N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide (commonly referred to as compound 6h) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of compound 6h. In vitro assays demonstrated its ability to inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-8 in lipopolysaccharide (LPS)-stimulated human bronchial epithelial (HBE) cells. The inhibition rates for IL-6 and IL-8 were found to be between 62% to 77% and 65% to 87% , respectively, at a concentration of 5 µM .
Mechanism of Action:
The anti-inflammatory activity of compound 6h is believed to be mediated through the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway, particularly the phosphorylation of p38 and ERK pathways. This was evidenced by a significant reduction in these phosphorylated proteins when treated with compound 6h at a dosage of 20 mg/kg in vivo .
Antimicrobial Activity
In addition to its anti-inflammatory properties, compound 6h has shown promising antimicrobial activity. It was evaluated against various bacterial strains, including Gram-positive bacteria. The compound's structure suggests potential efficacy against resistant strains, although specific MIC (minimum inhibitory concentration) values for these activities need further elucidation.
Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines indicated that compound 6h exhibits selective toxicity, where it effectively reduces cell viability in malignant cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .
Summary of Biological Activities
| Activity Type | Observed Effects | Concentration/Condition |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-6 and IL-8 release | 5 µM |
| Antimicrobial | Effective against Gram-positive bacteria | Specific MIC values TBD |
| Cytotoxicity | Reduced viability in cancer cell lines | Assessed via MTT assay |
Case Studies
-
Study on Inflammatory Response:
A study focused on the effects of compound 6h on LPS-induced inflammatory responses showed that it significantly inhibited the expression of inducible nitric oxide synthase (iNOS), which is often overexpressed during inflammatory conditions. This inhibition suggests a protective role for compound 6h in acute lung injury models . -
Antimicrobial Evaluation:
Another investigation assessed the antimicrobial properties of structurally related compounds, indicating that derivatives similar to compound 6h could potentially exhibit enhanced antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide?
The synthesis typically involves sequential functionalization of the pyrimidine ring. Initial steps include chlorination at the 6-position, followed by diethylamino group introduction via nucleophilic substitution. The acetamide moiety is introduced through coupling reactions, such as reacting a chloro-substituted pyrimidine intermediate with an acetamide derivative under basic conditions. Optimization of reaction conditions (e.g., temperature, solvent polarity) is crucial for improving yields, as demonstrated in analogous syntheses of pyrimidine derivatives .
Advanced: How can researchers address low yields in the final coupling step during synthesis?
Low yields in coupling reactions may result from steric hindrance or poor nucleophilicity. Strategies include using polar aprotic solvents (e.g., DMF) to enhance reactivity, employing coupling agents like EDCI/HOBt, or introducing microwave-assisted synthesis to reduce reaction times. Pre-activation of the carbonyl group through in situ generation of active esters can improve coupling efficiency by 20–35%, as shown in studies on similar acetamide-pyrimidine systems .
Basic: What analytical techniques are essential for characterizing this compound's structure?
Comprehensive characterization requires:
¹H/¹³C NMR to confirm substitution patterns on the pyrimidine ring and acetamide connectivity.
High-resolution mass spectrometry (HRMS) for molecular formula verification.
X-ray crystallography for definitive confirmation of molecular geometry and hydrogen-bonding patterns, as exemplified in structurally related chloroacetamide-pyrimidine systems .
Advanced: How should researchers interpret conflicting NOE (Nuclear Overhauser Effect) data and X-ray crystallographic results?
Discrepancies between NOE correlations and crystallographic data often arise from solution-phase conformational flexibility versus solid-state packing effects. A three-pronged approach is recommended:
Perform variable-temperature NMR to assess dynamic processes.
Conduct DFT calculations to compare theoretical and experimental geometries.
Analyze multiple crystal polymorphs if available. This methodology resolved conformational ambiguities in N-(4-chlorophenyl)pyrimidine acetamide derivatives .
Basic: What is the significance of the diethylamino group in modulating this compound's physicochemical properties?
The diethylamino substituent serves dual roles:
As a strong electron-donating group , it increases the pyrimidine ring's electron density, influencing reactivity in substitution reactions.
Its bulky nature creates steric effects that dictate regioselectivity in ring functionalization. Comparative studies with dimethylamino analogs show a 15–20% increase in solubility in non-polar solvents due to enhanced lipophilicity .
Advanced: What experimental strategies can elucidate the compound's potential as a kinase inhibitor?
Establish a tiered screening protocol:
Conduct molecular docking studies using kinase ATP-binding domain structures (e.g., PDB entries 1ATP, 3PP0).
Perform in vitro kinase assays (TR-FRET format) against a panel of 50+ kinases.
Validate hits through cellular proliferation assays and Western blot analysis of downstream phosphorylation targets. This approach identified lead compounds in related diethylamino-pyrimidine acetamides with IC50 values <100 nM against VEGFR2 .
Basic: How does the crystal packing of this compound influence its stability?
X-ray analyses of analogous structures reveal that intermolecular N-H···O hydrogen bonds between acetamide groups and π-π stacking of pyrimidine rings create a stable 3D network. This packing arrangement confers thermal stability up to 180°C in TGA studies, with decomposition onset temperatures 20–30°C higher than non-hydrogen-bonded analogs .
Advanced: What methodologies enable the detection of degradation products under accelerated stability conditions?
Implement forced degradation studies using:
LC-MS/MS with a C18 column (2.6 μm, 100 Å) and 0.1% formic acid mobile phase.
Photolytic stress testing in ICH-compliant light cabinets.
Thermal degradation at 40–60°C with 75% RH. For analogs, this revealed three main degradation pathways: hydrolysis of the acetamide group (major), oxidative dechlorination (minor), and ring-opening under basic conditions .
Basic: What are key considerations when designing SAR studies for this compound?
Focus on three structural domains:
Pyrimidine ring substitution pattern (chloro vs. other halogens).
Amino group alkylation (diethyl vs. dimethyl/isopropyl).
Acetamide linker modifications (methylation, fluorination). Systematic variation in related compounds showed diethylamino groups improve cellular permeability by 40%, while chloro substitution enhances target binding affinity .
Advanced: How can researchers reconcile discrepancies between computational binding predictions and experimental IC50 values?
Discrepancies often stem from solvation effects and protein flexibility. Mitigation strategies include:
Molecular dynamics simulations (50+ ns) to account for binding pocket conformational changes.
Free energy perturbation calculations to estimate ΔΔG of binding.
WaterMap analysis to identify displaceable water molecules. Application to analogous pyrimidine acetamides reduced prediction errors from 2.5 log units to <0.8 log units .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
